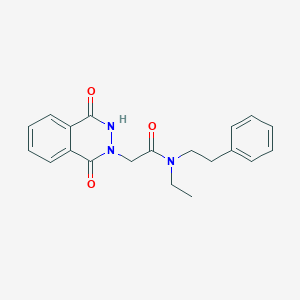
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, commonly known as DMTP, is a synthetic compound that belongs to the class of phenylsulfonyl pyrrolidines. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and maturation. DMTP has been the subject of extensive scientific research due to its potential applications in various fields, including drug discovery, cancer therapy, and neurodegenerative diseases.
Wirkmechanismus
DMTP exerts its inhibitory effect on 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine by binding to its active site and preventing the formation of disulfide bonds between cysteine residues in proteins. This disrupts the proper folding and maturation of proteins, leading to their degradation and accumulation of misfolded proteins in the endoplasmic reticulum (ER). This triggers the unfolded protein response (UPR), a cellular stress response that aims to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity.
Biochemical and Physiological Effects
DMTP has been shown to have a potent antiproliferative effect on cancer cells by inducing ER stress and UPR-mediated apoptosis. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and dengue virus, by disrupting the proper folding and maturation of viral proteins. In addition, DMTP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, by reducing the accumulation of misfolded proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMTP has several advantages as a research tool, including its high potency and selectivity for 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, its ability to induce ER stress and UPR-mediated apoptosis, and its potential applications in various fields, including drug discovery and cancer therapy. However, there are also some limitations to its use, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on DMTP, including the development of more potent and selective 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine inhibitors, the elucidation of the molecular mechanisms underlying its antiproliferative and antiviral effects, and the evaluation of its potential applications in other diseases, such as diabetes and cardiovascular diseases. In addition, the development of DMTP-based drug delivery systems and imaging probes may also have important implications for the diagnosis and treatment of various diseases.
Synthesemethoden
The synthesis of DMTP involves a multi-step process that starts with the reaction of 4,5-dimethoxy-2-methylbenzene with methanesulfonyl chloride in the presence of a base to yield 1-(4,5-dimethoxy-2-methylphenyl)sulfonyl chloride. This intermediate is then reacted with 2-thiophen-2-ylpyrrolidine in the presence of a base and a catalyst to give DMTP in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMTP has been extensively studied for its potential applications in drug discovery and development. As a potent inhibitor of 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, DMTP can modulate protein folding and maturation, which are essential processes for the proper functioning of cells. This makes DMTP a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and viral infections.
Eigenschaften
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-10-14(21-2)15(22-3)11-17(12)24(19,20)18-8-4-6-13(18)16-7-5-9-23-16/h5,7,9-11,13H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOMZDONAVXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2C3=CC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551117.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![N-(3,4-difluorophenyl)-N-ethyl-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7551167.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551168.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7551179.png)
![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)
![N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)
